3-chloro-6-phenylpyridazine 1-oxide
Description
3-Chloro-6-phenylpyridazine 1-oxide is a pyridazine derivative characterized by a chlorine atom at position 3, a phenyl group at position 6, and an oxygen atom at the 1-position (N-oxide). Pyridazine derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties . The chlorine and phenyl substituents in this compound likely enhance its lipophilicity and binding affinity to biological targets, while the N-oxide group may influence redox behavior and solubility.
Properties
IUPAC Name |
3-chloro-1-oxido-6-phenylpyridazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-7-6-9(13(14)12-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSYFJAADBBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](N=C(C=C2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-phenylpyridazine 1-oxide typically involves the chlorination of 6-phenylpyridazine followed by oxidation. One common method includes the reaction of 6-phenylpyridazine with thionyl chloride to introduce the chlorine atom at the 3-position. The resulting 3-chloro-6-phenylpyridazine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-phenylpyridazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent pyridazine.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Conversion to 6-phenylpyridazine.
Substitution: Formation of 3-substituted-6-phenylpyridazine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Chloro-6-phenylpyridazine 1-oxide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various functionalizations, making it versatile in organic synthesis.
Synthetic Routes
The synthesis typically involves chlorination followed by oxidation:
- Chlorination: The reaction of 6-phenylpyridazine with thionyl chloride introduces the chlorine atom at the 3-position.
- Oxidation: The resulting compound is oxidized using agents such as hydrogen peroxide to form the 1-oxide derivative.
Biological Research
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. It has shown efficacy against various cancer cell lines, influencing cell proliferation and apoptosis. For instance, derivatives have demonstrated activity against breast and lung cancer cells, indicating its potential as a lead compound for developing new anticancer agents .
Medicinal Chemistry
Pharmaceutical Development
this compound is explored as a lead compound for new pharmaceuticals targeting diseases such as cancer and infectious diseases. Its structure allows for modifications that can enhance binding affinity to specific biological targets, making it a valuable candidate in drug discovery .
Industrial Applications
Material Science
In materials science, this compound is utilized in the synthesis of materials with specific electronic or optical properties. Its unique electronic characteristics make it suitable for applications in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, against breast cancer cell lines. The results indicated that modifications to the chlorine substituent enhanced anticancer activity, leading to further exploration of its derivatives as potential therapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized various derivatives of this compound and tested their efficacy against common bacterial strains. The findings showed significant inhibition of bacterial growth, highlighting the compound's potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-chloro-6-phenylpyridazine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The presence of the 1-oxide group can enhance its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
Key Observations :
- N-Oxide vs. Ketone : The N-oxide group (target) may confer redox activity, whereas the ketone in 5-chloro-6-phenylpyridazin-3(2H)-one enables tautomerization and alkylation reactions .
- Piperazinyl derivatives exhibit enhanced solubility and bioavailability due to the basic nitrogen in piperazine, making them favorable for drug design .
Key Observations :
Physicochemical Properties
Notes:
- The target compound’s Log S is estimated to be lower than hydrazinyl derivatives due to the phenyl group’s hydrophobicity.
- TPSA (Topological Polar Surface Area) : Higher TPSA in hydrazinyl and piperazinyl derivatives correlates with improved water solubility .
Q & A
Q. What are the common synthetic routes and purification methods for 3-chloro-6-phenylpyridazine 1-oxide?
The synthesis typically involves multi-step processes starting with upstream precursors like 6-phenylpyridazine and chloranilic acid. Key reactions include chlorination and oxidation, often using reagents such as chlorine or nitric acid . Purification employs techniques like distillation, crystallization, and chromatography to isolate intermediates and remove byproducts. For example, silica gel chromatography is used to purify derivatives such as 3,6-diphenylpyridazine .
Q. How is this compound characterized after synthesis?
Structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy for functional group identification and High-Performance Liquid Chromatography (HPLC) for purity assessment. Additional methods include mass spectrometry for molecular weight confirmation and X-ray crystallography for solid-state structure determination, as seen in pyridazine derivative studies .
Advanced Research Questions
Q. How can contradictions in fluorination reaction yields under solvent-free vs. microwave-assisted conditions be resolved?
Discrepancies in fluorination efficiency (e.g., using KF with/without microwave irradiation) may arise from uneven heat distribution or reagent accessibility. Methodological resolution involves:
Q. What strategies optimize palladium-catalyzed coupling reactions for pyridazine derivatives?
To enhance efficiency in synthesizing compounds like 3,6-diphenylpyridazine:
Q. How do structural modifications influence the biological activity of pyridazine derivatives?
Systematic evaluation involves:
- Piperazinyl substitutions : Introduce groups at the 3-position to enhance antibacterial or antiviral activity, as seen in analogs with antiplatelet aggregation properties .
- Electronic tuning : Fluorine or chlorine substituents alter electron density, impacting binding affinity (e.g., in kinase inhibitors).
- In vitro assays : Test derivatives against bacterial/viral models, correlating IC₅₀ values with structural features .
Q. What mechanistic insights explain the formation of dicyanopyridines from pyridine 1-oxides?
The reaction of 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate and KCN proceeds via 1-alkoxypyridinium salt intermediates , where cyanide ion attacks the activated pyridinium ring. Computational studies (DFT) can map transition states, while isotopic labeling (¹³C-KCN) tracks cyanide incorporation .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistent yields in scale-up syntheses of this compound?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect deviations in intermediate concentrations.
- DoE (Design of Experiments) : Vary parameters (stoichiometry, agitation rate) to identify critical process variables.
- Comparative kinetics : Profile activation energies for lab-scale vs. pilot-scale reactions to uncover mass transfer limitations .
Methodological Best Practices
- Reaction reproducibility : Document exact solvent grades, catalyst batches, and moisture levels (e.g., anhydrous DMF vs. technical grade).
- Data validation : Cross-reference NMR/HPLC results with literature spectra from authoritative sources (e.g., The Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
